5-Bromo-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide
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Overview
Description
5-Bromo-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide is an organic compound with a complex structure that includes a bromine atom, a prop-2-en-1-yl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide typically involves multiple steps. One common method includes the bromination of 2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide. The reaction conditions often require a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions, such as hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and prop-2-en-1-yl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-[(prop-2-yn-1-yl)oxy]benzene-1-sulfonamide
- 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
- (1-Bromo prop-1-en-1-yl)benzene
Uniqueness
5-Bromo-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a bromine atom, prop-2-en-1-yl group, and sulfonamide group makes it a versatile compound for various applications .
Properties
CAS No. |
82020-74-4 |
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Molecular Formula |
C9H10BrNO3S |
Molecular Weight |
292.15 g/mol |
IUPAC Name |
5-bromo-2-prop-2-enoxybenzenesulfonamide |
InChI |
InChI=1S/C9H10BrNO3S/c1-2-5-14-8-4-3-7(10)6-9(8)15(11,12)13/h2-4,6H,1,5H2,(H2,11,12,13) |
InChI Key |
WKJAFPMWNDKXKX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N |
Origin of Product |
United States |
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